molecular formula C12H14N4O4S B6581649 N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1206997-21-8

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6581649
CAS No.: 1206997-21-8
M. Wt: 310.33 g/mol
InChI Key: QSOGNSNWVPNENY-UHFFFAOYSA-N
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Description

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a 3-methyl-1,2,4-oxadiazole moiety. Its structure comprises an acetamide group linked to a phenyl ring, which is further substituted with a sulfamoyl bridge connected to a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. This compound is of interest due to the metabolic stability imparted by the 1,2,4-oxadiazole ring, a feature often exploited in medicinal chemistry to resist enzymatic degradation .

Properties

IUPAC Name

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-8-14-12(20-16-8)7-13-21(18,19)11-5-3-10(4-6-11)15-9(2)17/h3-6,13H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOGNSNWVPNENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as the reaction of amidoximes with carboxylic acids or their derivatives.

    Introduction of the sulfamoyl group:

    Attachment of the acetamide moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-ch

Biological Activity

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide is a compound that integrates the oxadiazole moiety known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole unit. The structural formula can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

Key Properties

  • Molecular Weight : 298.34 g/mol
  • CAS Number : 610764-96-0
  • Solubility : Soluble in DMSO and methanol.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study evaluated various derivatives of oxadiazole against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results showed that derivatives with similar structural features to this compound demonstrated notable cytotoxicity.

CompoundCell LineIC50 (μM)
4hA549<0.14
4gC68.16
This compoundTBDTBD

The mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth such as topoisomerase and histone deacetylase (HDAC), leading to apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains. Studies have shown that oxadiazole derivatives possess moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL

These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against fungi such as Rhizoctonia solani. The oxadiazole moiety is believed to enhance the ability of these compounds to penetrate fungal cell walls and disrupt cellular processes .

Case Studies

  • Study on Oxadiazole Derivatives : A comprehensive study synthesized several oxadiazole derivatives and tested their biological activity. Among them, compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.14 μM to 7.48 μM .
  • Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of various oxadiazole compounds using the MIC method. Results indicated effective inhibition against E. coli and S. aureus, supporting the potential use of these compounds in treating bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics. Studies have suggested that modifications on the oxadiazole ring can enhance its antibacterial efficacy against resistant strains.

Anticancer Properties

The compound's structural components suggest potential applications in oncology. Initial studies indicate that it may inhibit the growth of certain cancer cell lines by interfering with cellular pathways involved in tumor progression. The oxadiazole moiety is known to interact with specific biological targets that are crucial in cancer metabolism and proliferation.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Research has focused on its ability to bind to enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes play a pivotal role.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 3-methyl-1,2,4-oxadiazole.
  • Sulfonamide Formation: The oxadiazole is then reacted with a suitable sulfonamide precursor.
  • Acetamide Attachment: Finally, an acetamide group is introduced to complete the structure.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The modifications on the oxadiazole ring significantly influenced the antimicrobial properties.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Research highlighted that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest that further optimization could lead to effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • Compound 28 (): This analog, N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide, shares the 3-methyl-1,2,4-oxadiazole core but incorporates a trifluoromethylpyrazole and nitroacetamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may influence redox-related cytotoxicity .
  • Compound 18e (): A cephalosporin derivative, N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide, combines the oxadiazole moiety with a β-lactam antibiotic scaffold. This hybrid structure aims to enhance antibacterial activity against resistant strains . Key Difference: The β-lactam core distinguishes it from the acetamide-phenyl backbone of the target compound, redirecting its application toward bacterial infections.
  • E843-0036 (): N-(4-ethylphenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide features a quinazolinone core fused with a dioxolo ring. The oxadiazole group here may modulate kinase inhibition, common in anticancer agents . Key Difference: The extended polycyclic framework increases molecular weight (MW: ~550 g/mol) and complexity, likely affecting bioavailability compared to the simpler phenyl-acetamide structure.

Analogues with Isoxazole or Triazole Replacements

  • N-[4-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide ():
    This compound replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. The methoxyphenyl substitution enhances solubility but may reduce metabolic stability due to the oxazole’s lower resistance to oxidation .

    • Key Difference : The oxazole ring’s reduced aromaticity compared to oxadiazole could diminish electron-withdrawing effects, altering receptor interactions.
  • Compound 11 (): 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide substitutes oxadiazole with a 1,2,4-triazole. The triazole’s dual hydrogen-bonding capacity may enhance binding to targets like kinases or proteases . Key Difference: The triazole’s basicity (pKa ~1-2) contrasts with the oxadiazole’s neutrality, influencing pH-dependent solubility and membrane permeability.

Sulfonamide-Acetamide Hybrids with Varied Cores

  • Pyrazole-Sulfonamide Hybrids (): Compounds like 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide () and N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide () retain the sulfonamide-acetamide backbone but replace oxadiazole with pyrazole or naphthalene groups. These modifications are associated with anticancer activity, particularly in colon cancer models, via apoptosis induction . Key Difference: Bulky aromatic substituents (e.g., naphthalene) may improve intercalation with DNA or proteins but reduce solubility.

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Substituents Biological Activity Metabolic Stability Reference
Target Compound Phenyl-acetamide-sulfonamide C₁₃H₁₅N₃O₄S 3-Methyl-1,2,4-oxadiazole Not reported High (oxadiazole)
Compound 28 Pyrazole-oxadiazole C₂₀H₁₄F₃N₆O₄ Trifluoromethyl, nitroacetamide Anticancer (hypothesized) High
N-[4-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide Isoxazole C₁₉H₁₉N₃O₅S 4-Methoxyphenyl Not reported Moderate
Pyrazole-Sulfonamide Hybrid () Pyrazole-sulfonamide C₁₅H₁₂N₄O₃S Cyano, pyridinyl Anticancer (colon) Moderate
E843-0036 () Quinazolinone-dioxolo C₂₈H₂₆N₄O₇S Quinazolinone, ethylphenyl Kinase inhibition (likely) Moderate

Research Findings and Trends

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and its analogs (e.g., Compounds 28, 18e) is critical for resisting cytochrome P450-mediated degradation, a trend supported by studies on similar heterocycles .
  • Activity Modulation : Replacing oxadiazole with isoxazole or triazole alters electronic properties and hydrogen-bonding capacity, redirecting biological activity from anticancer to antimicrobial or anti-inflammatory applications .
  • Synthetic Flexibility : The sulfonamide-acetamide scaffold allows facile incorporation of diverse substituents, enabling optimization for target selectivity and pharmacokinetics .

Q & A

Q. How can the synthesis of N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves stepwise control of reaction conditions. For example, acetylation reactions using acetylsulfanilyl chloride in the presence of triethylamine (as a base) can enhance reactivity while minimizing side products . Key steps include:
  • Temperature control : Refluxing in ethanol at controlled temperatures to prevent decomposition.
  • Purification : Recrystallization from ethanol or mixed solvents (e.g., ethanol/water) to isolate high-purity crystals .
  • Stoichiometric ratios : Balancing equivalents of sulfamoyl and acetamide precursors to reduce unreacted intermediates.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methyl groups on oxadiazole, sulfamoyl linkage) .
  • Mass Spectrometry (MS) : High-resolution EI-MS or LC-MS to verify molecular weight (e.g., observed [M+H]+^+ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH stability : Use accelerated stability studies in buffers (pH 3–9) with periodic HPLC monitoring to identify hydrolysis-prone functional groups (e.g., sulfamoyl bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify the oxadiazole methyl group or sulfamoyl linker to generate derivatives .
  • In vitro assays : Test against enzyme targets (e.g., carbonic anhydrase) using fluorometric or calorimetric assays. Compare IC50_{50} values to correlate structural changes with activity .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to identify key binding interactions (e.g., hydrogen bonding with sulfamoyl groups) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • ADMET prediction : Tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and toxicity risks based on lipophilicity (LogP) and polar surface area .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., assay conditions, cell lines) .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or polymorphic effects .

Q. What experimental approaches are suitable for elucidating the compound’s metabolic pathways?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on sulfamoyl cleavage or oxadiazole ring oxidation .
  • Isotopic labeling : Use 14C^{14}\text{C}-labeled acetamide groups to track metabolic fate in vivo .

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